molecular formula C21H22N4O2S B2897753 3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide CAS No. 1203409-39-5

3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide

Cat. No.: B2897753
CAS No.: 1203409-39-5
M. Wt: 394.49
InChI Key: FEJJRQBOEGUSQM-UHFFFAOYSA-N
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Description

3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2-(4-Methoxyphenyl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide stands out due to its unique combination of functional groups and rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-27-18-11-9-15(10-12-18)19-23-24-20(28-19)16-6-5-13-25(14-16)21(26)22-17-7-3-2-4-8-17/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJJRQBOEGUSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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